molecular formula C12H9N3OS B12215258 3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 88281-85-0

3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B12215258
CAS No.: 88281-85-0
M. Wt: 243.29 g/mol
InChI Key: WEVUIHPIOVSWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a fused heterocyclic compound supplied as part of a collection of rare and unique chemicals for early discovery research. Compounds based on the thiazolo[1,2,4]triazinone scaffold are of significant interest in medicinal chemistry due to their broad spectrum of reported pharmacological activities. Research on closely related analogues has demonstrated that this class of molecules can exhibit potent antibacterial and antitubercular properties . Such activities are often linked to key mechanisms of action, including the inhibition of bacterial DNA gyrase (topoisomerase II) and leucyl-tRNA synthetase, which are critical targets for combating drug-resistant bacterial strains . Furthermore, the thiazolo-triazine core can act as a bioisosteric replacement for other nitrogen-containing heterocycles, making it a valuable scaffold for the design of novel enzyme inhibitors and the exploration of structure-activity relationships (SAR) . The structural resemblance of this scaffold to other bioactive heterocycles also suggests potential for applications in anticancer and anti-inflammatory research . This product is provided to enable these early-stage investigations. Please note that this product is for research use only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

CAS No.

88281-85-0

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

3-methyl-6-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C12H9N3OS/c1-8-11(16)15-10(7-17-12(15)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

WEVUIHPIOVSWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

S-Alkylation and Intermolecular Condensation

An alternative route involves S-alkylation of 3-mercapto-1,2,4-triazinones with α-halo ketones or esters, followed by cyclization. This method, adapted for 7H-thiazolo[3,2-b][1, triazin-7-ones, can be modified for the target compound .

Procedure :

  • S-Alkylation : React 3-mercapto-6-phenyl-1,2,4-triazin-5-one (1a ) with ethyl 4-chloroacetoacetate in dimethylformamide (DMF) using potassium carbonate as a base to form the S-alkylated intermediate (4a ) .

  • Cyclization : Heat 4a in acetic anhydride with sodium acetate to induce intramolecular condensation, yielding the thiazolo-triazinone core .

Regioselectivity : X-ray crystallography confirms cyclization occurs at the N2-position of the triazine ring, ensuring structural fidelity .

A one-pot synthesis leveraging aromatic aldehydes enables the introduction of the phenyl group at position 6. This method, reported for 7-arylidene-thiazolo-triazinones, involves :

Reaction Scheme :

  • Condensation : Combine 1a , chloroacetic acid, and benzaldehyde derivatives in acetic acid with sodium acetate.

  • Cyclization : Acetic anhydride facilitates simultaneous dehydration and ring closure, forming the arylidene-thiazolo-triazinone .

Modifications :

  • Substituting benzaldehyde with 4-methylthiobenzyl aldehyde introduces variability at position 3 .

  • Yields range from 65–82%, depending on the aldehyde’s electronic properties .

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsConditionsYield (%)Reference
Oxidative Cyclization3-Mercapto-6-phenyltriazinoneTFA, DMSO100°C, 4 h83
S-Alkylation3-Mercapto-6-phenyltriazinoneEthyl 4-chloroacetoacetateDMF, K2CO372
Multi-Component Reaction3-Mercapto-6-phenyltriazinoneBenzaldehyde, Ac2OAcOH, reflux78

Advantages and Limitations :

  • Oxidative Cyclization : High yields but requires stringent anhydrous conditions .

  • S-Alkylation : Scalable but necessitates purification of intermediates .

  • Multi-Component : Atom-economical yet limited to aldehydes with electron-donating groups .

Mechanistic Insights and Spectral Validation

Oxidative Pathway :

  • Disulfide Formation : Thiol oxidation generates a dimeric disulfide, confirmed by LC-MS .

  • C–H Activation : Deprotonation at the triazole C–H position enables nucleophilic attack on the disulfide sulfur, forming the thiazole ring .

Spectroscopic Data :

  • 1H NMR : Aromatic protons at δ 7.45–7.89 ppm (phenyl), with a triazole singlet at δ 8.78 ppm .

  • MS (ESI+) : m/z 243.29 [M+H]+, consistent with the molecular formula C12H9N3OS .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one and its derivatives. A research study synthesized novel derivatives and tested their antibacterial efficacy against several bacterial strains. The findings indicated that certain derivatives exhibited significant activity, outperforming traditional antibiotics in some cases .

Key Findings:

  • Compounds derived from 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one showed broad-spectrum antibacterial effects.
  • The most potent derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like Ciprofloxacin.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The thiazolo[2,3-c][1,2,4]triazin framework is known to exhibit cytotoxic effects against different cancer cell lines.

Case Studies:

  • In vitro studies demonstrated that certain derivatives of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one significantly inhibited the growth of MCF-7 (breast cancer) and K-562 (leukemia) cell lines .
  • Molecular docking studies suggested that these compounds interact effectively with specific targets like the epidermal growth factor receptor (EGFR), indicating a mechanism for their anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolo-triazine compounds have also been documented. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Research Insights:

  • Compounds based on the thiazolo[2,3-c][1,2,4]triazin framework have shown promise in reducing inflammation in preclinical models.
  • Their ability to inhibit specific enzymes involved in inflammatory processes makes them potential candidates for developing new anti-inflammatory drugs .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialSignificant activity against multiple strains
AnticancerInhibition of MCF-7 and K-562 cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to inhibition of its function .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one (Target) Thiazolo-triazinone 3-methyl, 6-phenyl Triazinone, thiazole
5-Methylsydno[3,4-a][1,3]thiazolo[2,3-c]quinoxalin-6-one (Va) Thiazolo-quinoxaline fused with sydnone 5-methyl, sydnone ring Sydnone CO, thiazole CO
5-Phenylsydno[3,4-a][1,3]thiazolo[2,3-c]quinoxalin-6-one (Vb) Thiazolo-quinoxaline fused with sydnone 5-phenyl, sydnone ring Sydnone CO, thiazole CO
6,6-Dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole Partially saturated thiazolo-triazole 6,6-dimethyl, 3-CF3, dihydro core Trifluoromethyl, dihydrothiazole
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles Simple triazole 3-methylthio, 4-phenyl, 5-trimethoxyphenyl Trimethoxyphenyl, methylthio
3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Thiadiazolo-triazinone 3-tert-butyl, 7-aryl Thiadiazole, triazinone

Key Observations:

  • Saturation and Substituents : The dihydrothiazolo-triazole in introduces partial saturation, likely increasing stability, while the CF3 group enhances electron-withdrawing effects .
  • Simpler Triazoles : The triazole derivatives in lack fused rings but feature bulky substituents (e.g., trimethoxyphenyl), which may improve lipophilicity and biological membrane penetration .

Spectroscopic and Physicochemical Properties

  • IR Spectra: Va and Vb exhibit distinct CO stretching vibrations (~1700 cm⁻¹) from both sydnone and thiazole rings, whereas the target compound’s triazinone carbonyl would likely absorb near 1650–1680 cm⁻¹ .

Biological Activity

3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound notable for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent. The synthesis pathways and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The molecular formula of this compound is C13H11N3OSC_{13}H_{11}N_3OS, with a molecular weight of 257.31 g/mol. The compound features a complex structure integrating thiazole and triazine moieties, which are crucial for its biological activities.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainInhibition (%)
3-Methyl-6-phenyl...E. coli75%
3-Methyl-6-phenyl...S. aureus65%

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715.5
HeLa12.8

The structure-activity relationship indicates that the presence of the methyl group at position 3 and the phenyl group at position 6 enhances cytotoxic activity by stabilizing the compound's interaction with DNA.

Anticonvulsant Activity

In anticonvulsant studies, derivatives of thiazole have shown promising results in reducing seizure activity in animal models. The compound was tested against pentylenetetrazol-induced seizures and exhibited significant protective effects.

Case Studies

  • Antimicrobial Study : A recent study compared the efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with a phenyl substituent exhibited superior antimicrobial activity compared to those without.
  • Anticancer Research : A series of analogs were synthesized based on the core structure of 3-Methyl-6-phenyl... and tested against multiple cancer cell lines. Notably, one derivative showed an IC50 value comparable to standard chemotherapeutics like cisplatin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.